methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
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Overview
Description
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate is a complex organic compound that features an indole ring, a trifluoromethyl group, and a chlorophenyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate typically involves multiple steps, starting with the preparation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions . The final step involves the coupling of the indole derivative with the chlorophenyl carbamoyl group, which can be achieved using carbamoyl chloride derivatives in the presence of a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets . The chlorophenyl carbamoyl group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[(3-bromophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
- Methyl 2-{[(3-fluorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
- Methyl 2-{[(3-methylphenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate
Uniqueness
Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity towards certain molecular targets . The trifluoromethyl group also imparts unique physicochemical properties, such as increased metabolic stability and improved pharmacokinetic profiles .
Properties
Molecular Formula |
C19H15ClF3N3O3 |
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Molecular Weight |
425.8 g/mol |
IUPAC Name |
methyl 2-[(3-chlorophenyl)carbamoylamino]-3,3,3-trifluoro-2-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C19H15ClF3N3O3/c1-29-16(27)18(19(21,22)23,14-10-24-15-8-3-2-7-13(14)15)26-17(28)25-12-6-4-5-11(20)9-12/h2-10,24H,1H3,(H2,25,26,28) |
InChI Key |
WIMFIMPMIYATHK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CNC2=CC=CC=C21)(C(F)(F)F)NC(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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